2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline, also known as 3-MMPQ, is a small molecule synthesized in the laboratory. It is a member of the quinoxaline family of compounds, which are known for their diverse range of biological activities. 3-MMPQ is a potent and selective agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose homeostasis and insulin secretion. As such, 3-MMPQ has been investigated for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic diseases.
Aplicaciones Científicas De Investigación
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline has been studied extensively in laboratory experiments to investigate its biological activities. It has been found to be a potent and selective agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose homeostasis and insulin secretion. As such, this compound has been investigated for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic diseases. In addition, this compound has been studied for its ability to modulate the activity of other G-protein coupled receptors, including GPR41, GPR43, and GPR119, which are involved in the regulation of inflammation and appetite.
Mecanismo De Acción
The mechanism of action of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is complex and involves multiple steps. Upon binding to GPR40, this compound activates the G-protein coupled receptor and leads to the activation of the intracellular signaling pathways. This in turn leads to the activation of downstream pathways, including the activation of adenylyl cyclase, phospholipase C, and protein kinase C, which are involved in the regulation of glucose homeostasis and insulin secretion.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various laboratory experiments. It has been found to be a potent and selective agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose homeostasis and insulin secretion. In addition, this compound has been shown to modulate the activity of other G-protein coupled receptors, including GPR41, GPR43, and GPR119, which are involved in the regulation of inflammation and appetite. Furthermore, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline in laboratory experiments include its high potency and selectivity for GPR40, its ability to modulate the activity of other G-protein coupled receptors, and its low cost and ease of synthesis. The main limitation of using this compound in laboratory experiments is its lack of stability, as it is prone to hydrolysis and isomerization.
Direcciones Futuras
The potential future directions for 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline research include further investigation of its mechanism of action, development of more stable analogs, and evaluation of its therapeutic potential in animal models of metabolic diseases. In addition, further research is needed to explore the potential of this compound to modulate the activity of other G-protein coupled receptors and to investigate its anti-inflammatory, anti-bacterial, and anti-fungal properties. Finally, further research is needed to explore the potential of this compound as a tool for drug discovery and development.
Métodos De Síntesis
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline can be synthesized from commercially available starting materials in a multi-step reaction. The synthesis method involves the following steps: 1) preparation of an intermediate compound by condensation of 4-methylpyridine and ethyl piperidine-3-carboxylate; 2) cyclization of the intermediate compound with 2-chloroquinoxaline; 3) reduction of the cyclized compound with sodium borohydride; and 4) purification of the final product by column chromatography. The overall yield of the synthesis is approximately 70%.
Propiedades
IUPAC Name |
2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-12-21-9-6-19(15)25-14-16-7-10-24(11-8-16)20-13-22-17-4-2-3-5-18(17)23-20/h2-6,9,12-13,16H,7-8,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZRMVVEGXPUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.